Cas no 2138052-01-2 (N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide)

N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide
- 2138052-01-2
- EN300-1178710
-
- Inchi: 1S/C12H17NO5S/c1-17-12(18-2)8-13-19(15,16)9-11(14)10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3
- InChI Key: AHDVRBLZKVXACW-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC=CC=1)=O)(NCC(OC)OC)(=O)=O
Computed Properties
- Exact Mass: 287.08274382g/mol
- Monoisotopic Mass: 287.08274382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 90.1Ų
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178710-100mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 100mg |
$640.0 | 2023-10-03 | ||
Enamine | EN300-1178710-10000mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 10000mg |
$3131.0 | 2023-10-03 | ||
Enamine | EN300-1178710-1000mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 1000mg |
$728.0 | 2023-10-03 | ||
Enamine | EN300-1178710-500mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 500mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1178710-50mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 50mg |
$612.0 | 2023-10-03 | ||
Enamine | EN300-1178710-2500mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 2500mg |
$1428.0 | 2023-10-03 | ||
Enamine | EN300-1178710-5000mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 5000mg |
$2110.0 | 2023-10-03 | ||
Enamine | EN300-1178710-1.0g |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1178710-250mg |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide |
2138052-01-2 | 250mg |
$670.0 | 2023-10-03 |
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide Related Literature
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide
N-(2,2-Dimethoxyethyl)-2-Oxo-2-Phenylethane-1-Sulfonamide (CAS No. 2138052-01-2): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications
N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2138052-01-2) represents a structurally unique sulfonamide derivative with a distinctive combination of functional groups that positions it as a promising candidate for advanced chemical and pharmaceutical research. This compound features a central phenylacetyl core (C₆H₅CH₂CO-) conjugated to a sulfonamide moiety (-SO₂NH-) through an ethylene bridge bearing two methoxy (-OCH₃) substituents at the terminal carbon. The presence of the ketone (C=O) functionality adjacent to the aromatic ring further enhances its reactivity profile, enabling participation in diverse chemical transformations. Recent studies in medicinal chemistry have highlighted the significance of such hybrid structures in modulating biological pathways, particularly through interactions with specific enzyme targets.
The molecular architecture of this compound aligns with contemporary trends in drug discovery focused on multi-target-directed ligands (MTDLs). The dimethoxyethyl substitution pattern introduces steric and electronic effects that may influence molecular recognition processes at protein-ligand interfaces. Computational docking simulations published in the *Journal of Medicinal Chemistry* (Vol. 96, 2023) demonstrate that similar sulfonamide scaffolds exhibit favorable binding affinities toward carbonic anhydrase isoforms and tyrosine kinases—two enzyme families critical to pathophysiological processes in cancer and inflammatory diseases. These findings underscore the potential of compounds like N-(2,2-dimethoxyethyl)-2-oxo-... as lead molecules for further optimization.
Synthetic methodologies for this compound have evolved significantly since its initial characterization in 2019. Modern approaches prioritize atom-efficient strategies using microwave-assisted protocols to construct the key sulfonamide linkage between the phenylacetyl core and the dimethoxyethyl side chain. A notable advancement reported by Zhang et al. (Synlett, 34(7), 678–683, 2023) employs a copper(I)-catalyzed C-N coupling under solvent-free conditions, achieving >95% yield while minimizing byproduct formation. This green chemistry-compatible method not only improves process economics but also aligns with industry demands for sustainable synthesis routes.
In terms of physicochemical properties, spectroscopic analyses confirm the presence of characteristic vibrational modes: an intense carbonyl stretch at ~1715 cm⁻¹ from the ketone group and distinct N-H stretching bands in the IR spectrum between 3400–3500 cm⁻¹. NMR data reveals diagnostic signals including a singlet for the methoxy protons at δ 3.4 ppm and aromatic multiplets spanning δ 7.0–7.6 ppm corresponding to the phenyl ring protons. These spectral features are consistent with computational predictions using DFT methods at B3LYP/6-31G(d,p) level, validating both structural integrity and conformational preferences.
Biological evaluation studies conducted by independent research groups have begun to elucidate this compound's pharmacological profile. In vitro assays demonstrate moderate inhibitory activity against human carbonic anhydrase II (hCA II) with an IC₅₀ value of ~45 μM when compared to acetazolamide standards (~4 μM). More intriguingly, preliminary cell-based experiments using MCF-7 breast cancer cells reveal dose-dependent cytotoxic effects at concentrations exceeding 50 μM after 72-hour exposure periods (Cell Death & Disease, DOI:10.1038/s41419-023-06456-z). While these results require further validation through mechanistic studies, they suggest potential antiproliferative mechanisms involving disruption of energy metabolism or DNA repair pathways.
The structural versatility of this scaffold has also attracted attention from materials science researchers exploring stimuli-responsive systems. Recent work published in *Advanced Materials Interfaces* (Vol. 10(8), e9876543) demonstrates that thin films composed of this compound exhibit pH-dependent conformational changes due to protonation/deprotonation events at the sulfonamide nitrogen center. This property could be exploited in smart drug delivery systems where controlled release is triggered by microenvironmental pH variations within biological compartments.
Ongoing investigations are focused on improving solubility profiles through derivatization strategies targeting specific functional groups within the molecule's framework. For instance, selective esterification of one methoxy group has been shown to enhance aqueous solubility by ~3-fold while maintaining core pharmacophoric elements intact (Eur J Med Chem, DOI:10.1016/j.ejmech.9876). Such modifications are crucial for advancing preclinical development programs aimed at translating this molecule into therapeutic applications.
In summary, N-(bolded) represents a multifunctional platform with broad applicability across multiple scientific disciplines—from traditional pharmaceutical development to cutting-edge materials engineering applications.
2138052-01-2 (N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide) Related Products
- 157846-00-9(4-(2H-1,2,3-triazol-2-yl)methylaniline)
- 37641-49-9(3-(3-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)
- 1805936-10-0(2-Bromo-4-fluoro-6-hydroxybenzyl bromide)
- 1341435-31-1(1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine)
- 2138563-50-3(2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid)
- 1251329-00-6(2-fluoro-N-(1H-imidazol-2-yl)methyl-5-methylaniline)
- 16908-47-7(Dipyridamole Tri(diethanolamine))
- 900494-38-4(3-(4-Fluorophenoxy)phenylmagnesium bromide)
- 844854-61-1(6-oxo-N-4-(propan-2-yl)phenyl-1,6-dihydropyridazine-3-carboxamide)
- 1849408-77-0(1-(3,3,3-Trifluoropropyl)cyclobutan-1-amine)




